molecular formula C23H43NO3 B12886518 Stearoyl proline CAS No. 36577-40-9

Stearoyl proline

Cat. No.: B12886518
CAS No.: 36577-40-9
M. Wt: 381.6 g/mol
InChI Key: IYWTVBWXIUJHNJ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Oxooctadecyl)-L-proline typically involves the acylation of pyrrolidine with stearic acid or its derivatives. One common method is the reaction of pyrrolidine with stearoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 1-(1-Oxooctadecyl)-L-proline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Oxooctadecyl)-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the stearoyl group can be replaced by other acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1-(1-Oxooctadecyl)-L-proline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

    Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 1-(1-Oxooctadecyl)-L-proline involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. Additionally, it may modulate the activity of enzymes and receptors involved in various biological processes. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Octadecanoylpyrrolidine: Similar in structure but may have different functional groups.

    1-Stearoylpyrrolidine: Another name for 1-(1-Oxooctadecyl)-L-proline.

    Stearoyl-L-carnitine: Contains a stearoyl group but differs in its overall structure and biological activity.

Uniqueness

1-(1-Oxooctadecyl)-L-proline is unique due to its specific combination of a pyrrolidine ring and a long-chain fatty acid. This structure imparts distinct physicochemical properties, making it suitable for various applications in research and industry.

Properties

CAS No.

36577-40-9

Molecular Formula

C23H43NO3

Molecular Weight

381.6 g/mol

IUPAC Name

(2S)-1-octadecanoylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(25)24-20-17-18-21(24)23(26)27/h21H,2-20H2,1H3,(H,26,27)/t21-/m0/s1

InChI Key

IYWTVBWXIUJHNJ-NRFANRHFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.